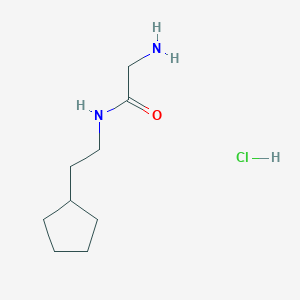
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is a chemical compound with the molecular formula C10H20ClN2O. It is commonly used in pharmaceutical research and development due to its unique chemical properties and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride typically involves the reaction of 2-cyclopentylethylamine with chloroacetyl chloride, followed by the addition of ammonia. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors and stringent quality control measures. The process includes the purification of raw materials, precise control of reaction parameters, and thorough testing of the final product to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.
Substitution: Halogens, alkylating agents; often conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce amines, and substitution may result in halogenated derivatives .
Scientific Research Applications
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-N-(2-cyclopentylethyl)acetamide
- 2-amino-N-(2-cyclopentylethyl)acetamide sulfate
- 2-amino-N-(2-cyclopentylethyl)acetamide phosphate
Uniqueness
2-amino-N-(2-cyclopentylethyl)acetamide hydrochloride is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activities. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and bioavailability, making it a valuable compound for research and development .
Biological Activity
2-Amino-N-(2-cyclopentylethyl)acetamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : C8H16ClN3O
- Molecular Weight : 195.68 g/mol
- CAS Number : 2613384-97-5
The compound features a cyclopentyl group, which may influence its pharmacological profile by enhancing lipophilicity and altering receptor interactions.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In a study assessing various acetamide derivatives, this compound demonstrated significant activity against several bacterial strains, including those resistant to conventional antibiotics. The structure-activity relationship (SAR) analysis suggests that the cyclopentyl substitution plays a crucial role in enhancing its efficacy against pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
In vitro studies have shown that this compound can modulate inflammatory responses. It was tested on RAW 264.7 macrophages, where it inhibited nitric oxide (NO) production in a dose-dependent manner. The IC50 values ranged from 10 to 20 µM, indicating a moderate anti-inflammatory effect compared to established anti-inflammatory agents like curcumin .
The biological activities of this compound can be attributed to its interaction with specific molecular targets:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
- Cytokine Modulation : It appears to downregulate pro-inflammatory cytokines, thereby reducing inflammation.
- Receptor Interaction : The cyclopentyl group may facilitate binding to certain receptors, enhancing the compound's bioactivity.
Case Studies
-
Study on Antimicrobial Efficacy
- Objective : Evaluate the antimicrobial potential of various acetamides.
- Findings : this compound showed superior activity against ampicillin-resistant strains, indicating its potential as an alternative therapeutic agent.
- Inflammation Model
Properties
Molecular Formula |
C9H19ClN2O |
|---|---|
Molecular Weight |
206.71 g/mol |
IUPAC Name |
2-amino-N-(2-cyclopentylethyl)acetamide;hydrochloride |
InChI |
InChI=1S/C9H18N2O.ClH/c10-7-9(12)11-6-5-8-3-1-2-4-8;/h8H,1-7,10H2,(H,11,12);1H |
InChI Key |
OBQCTLLYEIOSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCNC(=O)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















